![molecular formula C9H9NO3 B1272413 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 66158-33-6](/img/structure/B1272413.png)
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
“1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 66158-33-6 . It has a molecular weight of 179.18 . The IUPAC name for this compound is 1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been reported in the literature . One method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis
The InChI code for “1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is 1S/C9H9NO3/c1-2-5-10-6-3-4-7 (8 (10)11)9 (12)13/h2-4,6H,1,5H2, (H,12,13) .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Drug Precursors and Ligands
This compound serves as a precursor in the synthesis of various drug molecules. Its derivatives are explored for their potential as ligands, which can bind to biological targets in the development of new medications . The structural flexibility of the compound allows for the creation of a wide range of derivatives, each with the potential to interact with different biological pathways.
Complexation Agent
In the field of analytical chemistry, 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is of interest as a complexing agent . It can form complexes with metals, which can be useful in various analytical techniques, including spectroscopy and chromatography, to detect or quantify metal ions.
Hypolipidemic and Hypocholesterolemic Effects
Nicotinic acid derivatives, to which this compound is related, have shown significant hypolipidemic and hypocholesterolemic effects . Research into the compound’s derivatives could lead to new treatments for managing cholesterol levels and cardiovascular diseases.
Neuroprotective Effects
The compound’s derivatives are also being studied for their neuroprotective effects . This application is particularly relevant in the search for treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Antiproliferative Activity
There is ongoing research into the antiproliferative activity of this compound’s derivatives against various cancer cell lines . This research is crucial for the development of new anticancer therapies, especially for tumors that are resistant to current treatments.
Synthetic Methodology Development
The compound is used in the development of new synthetic methodologies . Chemists utilize it to explore more efficient, cost-effective, and environmentally friendly synthetic routes, which can be applied to the large-scale production of pharmaceuticals.
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline . The resulting compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Biochemical Pathways
The compound is known to be a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has been studied for its potential as a drug precursor and ligand .
Pharmacokinetics
The compound’s molecular weight is 179.18 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit the growth of certain cancer cell lines .
Action Environment
The compound is known to be stable at temperatures between 2 and 8 degrees celsius .
properties
IUPAC Name |
2-oxo-1-prop-2-enylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVCVYNECBKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376979 |
Source
|
Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
66158-33-6 |
Source
|
Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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